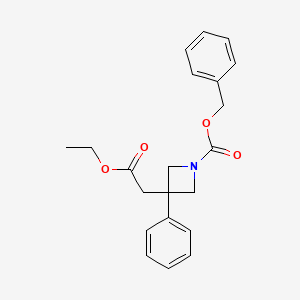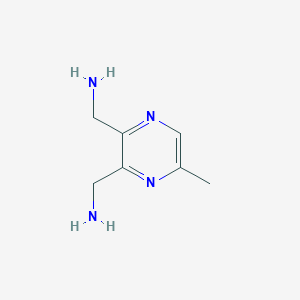![molecular formula C26H29N5O2 B13101095 (4s)-3-{trans-4-[6-Amino-5-(Pyrimidin-2-Yl)pyridin-3-Yl]cyclohexyl}-5,5-Dimethyl-4-Phenyl-1,3-Oxazolidin-2-One](/img/structure/B13101095.png)
(4s)-3-{trans-4-[6-Amino-5-(Pyrimidin-2-Yl)pyridin-3-Yl]cyclohexyl}-5,5-Dimethyl-4-Phenyl-1,3-Oxazolidin-2-One
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-(trans-4-(6-Amino-5-(pyrimidin-2-yl)pyridin-3-yl)cyclohexyl)-5,5-dimethyl-4-phenyloxazolidin-2-one is a complex organic compound that features a unique combination of functional groups, including an oxazolidinone ring, a pyridine ring, and a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(trans-4-(6-Amino-5-(pyrimidin-2-yl)pyridin-3-yl)cyclohexyl)-5,5-dimethyl-4-phenyloxazolidin-2-one typically involves multiple steps, starting from commercially available precursors. The key steps may include:
- Formation of the oxazolidinone ring through cyclization reactions.
- Introduction of the pyridine and pyrimidine rings via coupling reactions.
- Functional group modifications to introduce the amino group and other substituents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
(S)-3-(trans-4-(6-Amino-5-(pyrimidin-2-yl)pyridin-3-yl)cyclohexyl)-5,5-dimethyl-4-phenyloxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
科学研究应用
Chemistry
In chemistry, (S)-3-(trans-4-(6-Amino-5-(pyrimidin-2-yl)pyridin-3-yl)cyclohexyl)-5,5-dimethyl-4-phenyloxazolidin-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound could be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, (S)-3-(trans-4-(6-Amino-5-(pyrimidin-2-yl)pyridin-3-yl)cyclohexyl)-5,5-dimethyl-4-phenyloxazolidin-2-one might be explored as a potential drug candidate. Its interactions with biological targets could lead to the development of new therapeutic agents.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (S)-3-(trans-4-(6-Amino-5-(pyrimidin-2-yl)pyridin-3-yl)cyclohexyl)-5,5-dimethyl-4-phenyloxazolidin-2-one would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes or receptors: The compound might inhibit or activate specific enzymes or receptors, leading to a biological effect.
Interference with cellular processes: The compound could disrupt cellular processes such as DNA replication, protein synthesis, or cell signaling pathways.
相似化合物的比较
Similar Compounds
Similar compounds might include other oxazolidinones, pyridine derivatives, and pyrimidine derivatives. Examples could be:
- Linezolid (an oxazolidinone antibiotic)
- Pyridoxine (vitamin B6, a pyridine derivative)
- 5-Fluorouracil (a pyrimidine derivative used in cancer treatment)
Uniqueness
The uniqueness of (S)-3-(trans-4-(6-Amino-5-(pyrimidin-2-yl)pyridin-3-yl)cyclohexyl)-5,5-dimethyl-4-phenyloxazolidin-2-one lies in its combination of functional groups and stereochemistry, which may confer specific properties and activities not found in other compounds.
属性
分子式 |
C26H29N5O2 |
|---|---|
分子量 |
443.5 g/mol |
IUPAC 名称 |
(4S)-3-[4-(6-amino-5-pyrimidin-2-ylpyridin-3-yl)cyclohexyl]-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C26H29N5O2/c1-26(2)22(18-7-4-3-5-8-18)31(25(32)33-26)20-11-9-17(10-12-20)19-15-21(23(27)30-16-19)24-28-13-6-14-29-24/h3-8,13-17,20,22H,9-12H2,1-2H3,(H2,27,30)/t17?,20?,22-/m0/s1 |
InChI 键 |
QTAONPFQLNZKSD-QVHXHXEWSA-N |
手性 SMILES |
CC1([C@@H](N(C(=O)O1)C2CCC(CC2)C3=CC(=C(N=C3)N)C4=NC=CC=N4)C5=CC=CC=C5)C |
规范 SMILES |
CC1(C(N(C(=O)O1)C2CCC(CC2)C3=CC(=C(N=C3)N)C4=NC=CC=N4)C5=CC=CC=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


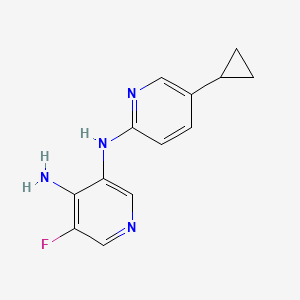


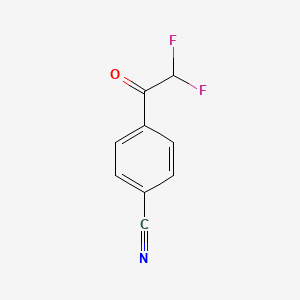

![(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trihydroxymethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13101037.png)
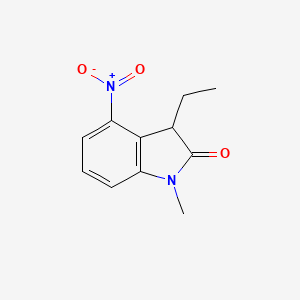
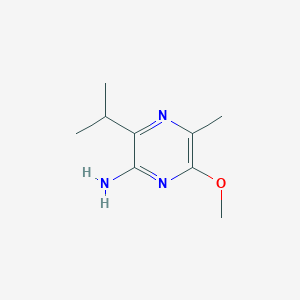
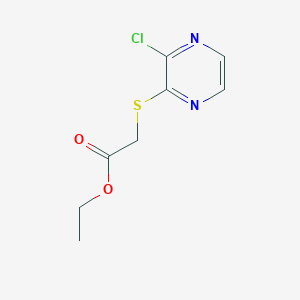
![[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(4-methylphenyl)-](/img/structure/B13101068.png)
